1H-Indole-3-sulfonyl chloride
Description
Evolution of Indole (B1671886) Chemistry in Academic Inquiry
The study of indole chemistry traces its origins to the mid-19th century with the investigation of the dye indigo. wikipedia.org In 1866, Adolf von Baeyer accomplished the reduction of oxindole (B195798) to indole using zinc dust, and by 1869, he had proposed a structure for the indole molecule. wikipedia.org The initial focus on indole was largely due to its presence in various dyestuffs. wikipedia.org However, the field experienced a significant surge in interest during the 1930s with the discovery that the indole nucleus is a fundamental component of many important alkaloids, such as tryptophan and auxins. wikipedia.orgirjmets.com This realization solidified indole's importance and spurred further research into its derivatives, a trend that continues robustly in contemporary science. wikipedia.orgcreative-proteomics.com
Early synthetic methods, such as the Baeyer-Emmerling indole synthesis developed in 1869, laid the groundwork for creating indole derivatives. irjmets.com A major breakthrough came in 1883 with the development of the Fischer indole synthesis by Emil Fischer, a method that remains one of the most reliable for producing substituted indoles. wikipedia.orgcreative-proteomics.comresearchgate.net Throughout the 20th century and into the 21st, the arsenal (B13267) of synthetic methodologies for indoles has expanded significantly, with the development of techniques like the Leimgruber-Batcho, Reissert, Bartoli, and Bischler-Möhlau syntheses. irjmets.comresearchgate.net More recent advancements include the use of metal-catalyzed reactions and C-H activation processes, which offer more regioselective and environmentally friendly routes to complex indole derivatives. researchgate.net
Strategic Significance of Sulfonyl Chloride Functionality in Organic Transformations
The sulfonyl chloride functional group (R-SO₂Cl) is a highly reactive electrophile that plays a critical role in organic synthesis. Its utility stems from the polarized sulfur-chlorine bond, which makes the sulfur atom susceptible to nucleophilic attack. This reactivity allows for the facile introduction of the sulfonyl group into various organic molecules, forming sulfonamides, sulfonate esters, and other sulfur-containing compounds. nih.gov
Sulfonyl chlorides are particularly important in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities and pharmaceutical applications. researchgate.netnih.gov The reaction of a sulfonyl chloride with a primary or secondary amine is a common and effective method for creating the sulfonamide linkage. researchgate.net While the synthesis of sulfonyl chlorides has traditionally involved harsh reagents like phosphorus oxychloride or sulfuryl chloride, modern photocatalytic methods are emerging as milder alternatives. nih.govnih.gov
In the context of indole chemistry, the sulfonyl chloride group can be introduced at various positions on the indole ring, most commonly at the C3 position due to the ring's inherent electronic properties. irjmets.comnih.gov The resulting indolyl-sulfonyl chlorides are versatile intermediates for the synthesis of a wide array of functionalized indole derivatives with potential applications in medicinal chemistry and materials science. nih.gov
Contemporary Research Trajectories and Potential of 1H-Indole-3-sulfonyl Chloride
This compound is a key reagent in modern organic synthesis, serving as a building block for a variety of complex molecules. Its bifunctional nature, possessing both the reactive sulfonyl chloride group and the versatile indole scaffold, makes it a valuable tool for researchers.
Current research often focuses on the synthesis of 3-sulfonyl indoles through various catalytic methods. For instance, indium(III) bromide has been shown to effectively catalyze the reaction between indoles and sulfonyl chlorides, leading to the formation of 3-sulfonyl indoles with high regioselectivity. acs.org Copper-catalyzed methods have also been developed for the selective 3-sulfonylation of indoles. acs.org More recently, gold(I) and silver(I) catalysts, sometimes in conjunction with visible light irradiation, have been employed in cyclization and migration sequences to produce 3-sulfonylindoles from ortho-alkynyl N-sulfonyl precursors. acs.org Palladium-catalyzed tandem reactions of 2-alkynyl arylazides with sulfonic acids have also provided an efficient route to 1H-indole-3-sulfonates. rsc.org
The reactivity of the sulfonyl chloride group in this compound allows for its conversion into a range of other functional groups. It readily undergoes nucleophilic substitution with amines to form sulfonamides, which are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov The reaction with alcohols yields sulfonate esters, and it can also be a precursor for sulfones and sulfinic acids. nih.gov
The indole moiety itself can be further functionalized through electrophilic aromatic substitution, allowing for the creation of a diverse library of compounds based on the this compound scaffold. smolecule.com This versatility makes it a compound of significant interest in drug discovery and the development of novel organic materials. nih.gov
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₆ClNO₂S |
| Molecular Weight | 215.66 g/mol nih.gov |
| IUPAC Name | This compound nih.gov |
| CAS Number | 886578-15-0 nih.govchemicalbook.com |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)S(=O)(=O)Cl nih.gov |
| InChI | InChI=1S/C8H6ClNO2S/c9-13(11,12)8-5-10-7-4-2-1-3-6(7)8/h1-5,10H nih.gov |
| InChIKey | QGONQZDATSXDKK-UHFFFAOYSA-N nih.gov |
| Appearance | Solid fluorochem.co.uk |
| Purity | >95.0% fluorochem.co.uk |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-indole-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2S/c9-13(11,12)8-5-10-7-4-2-1-3-6(7)8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGONQZDATSXDKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601891 | |
| Record name | 1H-Indole-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886578-15-0 | |
| Record name | 1H-Indole-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indole-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Sophisticated Synthetic Strategies for 1h Indole 3 Sulfonyl Chloride and Derived Architectures
Regioselective Indole (B1671886) Functionalization at the C3 Position
The C3 position of the indole ring is inherently nucleophilic, making it a prime target for electrophilic substitution. However, achieving high regioselectivity is crucial. The following sections explore established and novel methodologies for introducing the sulfonyl chloride moiety specifically at this position.
Chlorosulfonation-Based Methodologies
Direct chlorosulfonation of indole with chlorosulfonic acid (ClSO₃H) is a primary method for synthesizing indole-3-sulfonyl chlorides. This reaction proceeds via an electrophilic aromatic substitution mechanism. The high reactivity of indole necessitates careful control of reaction conditions to prevent polysubstitution and decomposition. For N-protected indoles, such as 1-phenylsulfonyl-1H-indole, treatment with chlorosulfonic acid in a solvent like acetonitrile (B52724) at low temperatures can afford the corresponding 1-phenylsulfonyl-1H-indole-3-sulfonyl chloride in good yield. researchgate.net This approach benefits from the deactivating effect of the N-phenylsulfonyl group, which tempers the reactivity of the indole ring and directs the substitution to the C3 position. researchgate.net
However, for unprotected indoles, the reaction can be less selective. Under strongly acidic conditions, such as with neat chlorosulfonic acid, protonation of the indole nucleus at the C3 position can occur, which may lead to substitution at other positions, for instance, the C5 position in 2-phenylindole. smolecule.com
Multistep Approaches via Sulfonation and Subsequent Chlorination
A more controlled, albeit longer, route to 1H-indole-3-sulfonyl chloride involves a two-step process: initial sulfonation to form an indole-3-sulfonic acid intermediate, followed by chlorination.
Sulfonation: Indole can be sulfonated using various reagents. A common method involves reacting the indole with a sulfur trioxide-pyridine complex or a similar mild sulfonating agent. This approach generates the stable indole-3-sulfonic acid.
A comparative overview of these direct versus multistep approaches is presented below.
| Method | Reagent(s) | Key Features | Typical Yield | Reference |
| Direct Chlorosulfonation | Chlorosulfonic acid in acetonitrile | One-pot synthesis, suitable for N-protected indoles. | Good | researchgate.net |
| Multistep Synthesis | 1. SO₃-Pyridine2. Thionyl Chloride (SOCl₂) | Stepwise control, allows for intermediate purification. | High | researchgate.net |
Direct Functionalization utilizing N-Indolyl Triethylborate Intermediates
A modern and highly regioselective strategy involves the use of N-indolyl triethylborate intermediates. acs.org This method provides a direct C3 functionalization pathway for free (N-H) indoles under mild conditions. acs.org The process begins with the deprotonation of the indole N-H with a base like potassium tert-butoxide, followed by the addition of triethylborane (B153662) (Et₃B) to form the N-indolyl triethylborate complex in situ. acs.org
This borate (B1201080) intermediate acts as a potent nucleophile, readily reacting with electrophiles. acs.org When thionyl chloride is introduced as the electrophile, it reacts regioselectively at the C3 position. acs.org Subsequent workup yields the corresponding indole-3-sulfinic acid. acs.org While this specific reaction yields the sulfinic acid, it demonstrates a powerful principle for C3-functionalization that can be adapted for the synthesis of sulfonyl derivatives. acs.org This method is notable for its high yields and tolerance of various substituents on the indole ring. acs.org
Catalytic Protocols in Synthesis
Before functionalization at the C3 position can occur, the indole scaffold itself must be constructed. Transition metal catalysis has become an indispensable tool for the synthesis and subsequent functionalization of the indole ring, offering efficient and selective pathways to a wide variety of substituted indoles. mdpi.comsioc-journal.cn
Transition Metal-Catalyzed Indole Ring Formation and Functionalization
A multitude of transition metals, including palladium (Pd), copper (Cu), rhodium (Rh), and cobalt (Co), are employed to catalyze the formation of the indole nucleus. mdpi.comnih.gov These methods often involve the cyclization of appropriately substituted anilines. For instance, palladium-catalyzed reactions are widely used for both the synthesis and functionalization of indoles. mdpi.com Similarly, cobalt-catalyzed cross-dehydrogenative coupling of ortho-alkenylanilines provides an efficient route to the indole core. mdpi.com
Beyond ring formation, transition metals are crucial for direct C-H functionalization, allowing for the introduction of various groups onto the indole ring with high positional selectivity. researchgate.net Rhodium(III) catalysts, for example, have been extensively used for the direct C-H functionalization of indole moieties to generate complex, fused polycyclic systems. nih.gov These catalytic methods provide the substituted indole precursors necessary for subsequent conversion to compounds like this compound.
| Catalyst Type | Example Reaction | Application | Reference |
| Palladium (Pd) | Suzuki-Miyaura Coupling | Synthesis of aryl-substituted indoles. | mdpi.com |
| Rhodium (Rh) | C-H Functionalization | Directing group-assisted functionalization. | nih.gov |
| Copper (Cu) | Annulation Reactions | Cost-effective synthesis of indole motifs. | researchgate.net |
| Cobalt (Co) | Dehydrogenative Coupling | Cyclization of ortho-alkenylanilines. | mdpi.com |
Noble Metal-Catalyzed (e.g., Au(I), Ag(I)) Transformations
Noble metals, particularly gold(I) and silver(I), have emerged as powerful catalysts for transformations involving indoles. rsc.orgacs.org Gold(I) catalysts are exceptionally effective at activating alkyne functionalities, enabling a range of cyclization reactions that form the indole ring. researchgate.net For example, gold(I) can catalyze the 5-exo-dig cyclization of N-tosyl alkynylanilines. acs.org
Interestingly, a recent study demonstrated a unique synthesis of 3-sulfonylindoles where a gold(I) or silver(I) catalyst, under blue light irradiation, promotes a cyclization of an ortho-alkynyl N-sulfonyl precursor that is accompanied by a 1,3-sulfonyl migration to yield the C3-sulfonylated indole directly. acs.org While the gold-catalyzed version can proceed without a photocatalyst, the silver-catalyzed reaction requires one. acs.org These findings highlight the novel and sometimes unexpected pathways that noble metal catalysis can open for the synthesis of functionalized indoles. acs.org
Indium Tribromide-Catalyzed Sulfonylation
A significant advancement in the synthesis of 3-sulfonyl indoles involves the use of indium tribromide (InBr₃) as a catalyst. This method provides a facile and highly regioselective pathway for the sulfonylation of indoles. researchgate.netscribd.com
Research Findings:
Indoles react smoothly with various sulfonyl chlorides at ambient temperature in the presence of a catalytic amount of indium tribromide to produce the corresponding 3-arylsulfonyl indole derivatives in high yields. researchgate.netscribd.com This method is noted for its high chemoselectivity, with no observation of N-substituted products. researchgate.net The tolerance of InBr₃ to water and its effectiveness in catalytic amounts make it a "green" Lewis acid catalyst, offering advantages over conventional Lewis acids. researchgate.net
The reaction is applicable to a range of indoles, including those with functional groups, without the need for protecting the NH group. researchgate.nettandfonline.com The operational simplicity and the ability of the catalyst to be recycled further enhance its appeal. scribd.com
Table 1: Indium Tribromide-Catalyzed Sulfonylation of Indoles
| Entry | Indole Substrate | Sulfonyl Chloride | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Indole | Phenylsulfonyl chloride | 3-(Phenylsulfonyl)-1H-indole | 92 | scribd.com |
| 2 | 2-Methylindole | p-Toluenesulfonyl chloride | 2-Methyl-3-(p-tolylsulfonyl)-1H-indole | 95 | scribd.com |
| 3 | 5-Methoxyindole | Phenylsulfonyl chloride | 5-Methoxy-3-(phenylsulfonyl)-1H-indole | 90 | scribd.com |
| 4 | 5-Nitroindole | p-Toluenesulfonyl chloride | 5-Nitro-3-(p-tolylsulfonyl)-1H-indole | 88 | scribd.com |
This table showcases the high yields obtained for the InBr₃-catalyzed sulfonylation of various indole substrates.
Base-Catalyzed and Brønsted Acid-Catalyzed Approaches for Indole Derivatives
Base-catalyzed and Brønsted acid-catalyzed reactions represent fundamental strategies for the synthesis and functionalization of indole derivatives, including those that can serve as precursors to sulfonylated compounds. rsc.orgresearchgate.net
Base-Catalyzed Methods:
Base-catalyzed approaches are highly effective for synthesizing 3-substituted indoles through reactions like Knoevenagel condensation and Michael addition. rsc.org These methods are valued for their use of simple and accessible catalysts. rsc.org For instance, the addition of sulfinate salts to 3-halooxindoles, a reaction catalyzed by a base, provides an efficient route to 3-sulfonylated 3,3-disubstituted oxindoles. bohrium.comnih.gov In this process, a base like K₃PO₄ is essential for the reaction to proceed, leading to excellent yields under mild conditions. bohrium.com
Brønsted Acid-Catalyzed Methods:
Brønsted acids are versatile catalysts for various transformations involving indoles. They can facilitate the synthesis of complex indole-containing structures, such as tetrahydrocarbazolones, through cascade reactions. nih.govacs.org A p-toluenesulfonic acid-catalyzed cascade allows for the reaction of 4-(indol-2-yl)-4-oxobutanal derivatives with nucleophiles, including sulfinates, to form 4-functionalized tetrahydrocarbazolones. nih.gov This highlights the ability of Brønsted acids to activate intermediates for subsequent nucleophilic attack. nih.govacs.org Furthermore, chiral phosphoric acids have been employed as organocatalysts in highly enantioselective Friedel–Crafts reactions of indoles with cyclic N-sulfimines, yielding 3-indolyl sulfamidate derivatives. rsc.org
Process Intensification and Sustainable Methodologies
The drive towards more efficient, safer, and environmentally friendly chemical manufacturing has led to the adoption of process intensification and sustainable methodologies in the synthesis of indole derivatives.
Continuous Flow Chemistry in Indole Synthesis and Derivatization
Continuous flow chemistry has emerged as a transformative technology in organic synthesis, offering numerous advantages over traditional batch processing for the preparation of indoles and their derivatives. nih.govmdpi.comnih.gov These benefits include superior heat and mass transfer, precise control over reaction parameters, enhanced safety, and easier scalability. nih.govchim.it
Research Findings:
Flow chemistry has been successfully applied to various classical indole syntheses, such as the Fischer, Hemetsberger-Knittel, and Reissert syntheses, often resulting in significantly reduced reaction times and increased productivity. mdpi.com For example, the Fischer indole synthesis performed in a continuous flow system at high temperature and pressure can achieve high yields in a matter of minutes. mdpi.com
Beyond the synthesis of the indole core, flow chemistry is also a powerful tool for the derivatization of the indole ring. nih.gov Multi-step continuous flow sequences have been developed to access complex structures like 2-(1H-indol-3-yl)thiazoles in high yields over several steps without isolating intermediates. nih.gov This approach is particularly beneficial for reactions that are difficult or hazardous to scale up in batch, such as those involving highly reactive intermediates or exothermic processes. pharmafocusamerica.comacs.org The integration of in-line purification and analysis can further streamline the manufacturing process. nih.gov
Table 2: Comparison of Batch vs. Continuous Flow for Indole Synthesis
| Synthesis | Method | Temperature (°C) | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Fischer Indole | Batch | 140 | 2 h | Lower | mdpi.com |
| Fischer Indole | Flow | 200 | ~3 min | 96 | mdpi.com |
| Hemetsberger-Knittel | Batch | 140 | 2 h | Lower | mdpi.com |
| Hemetsberger-Knittel | Flow | 165 | ~1.5 min | Similar to MW | mdpi.com |
| Reissert Indole | Batch (Pd/C) | N/A | Longer | Lower | researchgate.net |
| Reissert Indole | Flow (H-cube) | N/A | Shorter | Higher | researchgate.net |
This table illustrates the significant advantages in reaction time and often yield when transitioning from batch to continuous flow processes for various indole syntheses.
Radical Cascade Reactions for Sulfonylation
Radical cascade reactions offer an elegant and atom-economical approach to constructing complex molecular architectures, including sulfonated indole derivatives. rsc.orgacs.org These reactions often proceed under mild conditions, initiated by visible light photoredox catalysis. rsc.orgrsc.org
Research Findings:
A notable strategy involves a photocatalytic three-component radical cascade reaction to produce heterocyclic-substituted alkyl sulfones. rsc.org This process can involve the generation of a sulfonyl radical which then participates in a cascade of bond-forming events. rsc.org For instance, a visible-light-induced radical cascade sulfonylation/cyclization has been developed for the synthesis of indole-fused pyridine (B92270) derivatives. rsc.orgrsc.org This method uses a ruthenium-based photocatalyst and proceeds under mild conditions, offering a sustainable pathway to these valuable compounds. rsc.orgrsc.org
Another approach describes a photocatalytic radical cascade involving dehalogenation, carbo-cyclization, and sulfonylation to synthesize indole-based benzylic sulfones from unactivated alkynes. acs.orgfigshare.com These reactions demonstrate high functional group tolerance and regioselectivity. rsc.orgacs.org The proposed mechanisms typically involve the generation of a radical species that undergoes a series of intramolecular and intermolecular reactions to build the final product. rsc.orgacs.org
Development of Green Synthetic Pathways for Indole Sulfonyl Compounds
The principles of green chemistry are increasingly being integrated into the synthesis of indole sulfonyl compounds to minimize environmental impact and enhance sustainability. openmedicinalchemistryjournal.comgoogle.com
Research Findings:
Key strategies in developing greener pathways include the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com The use of water as a solvent is a significant step towards greener synthesis. openmedicinalchemistryjournal.com For example, an iodophor/H₂O₂-mediated 2-sulfonylation of indoles with sulfonyl hydrazides has been successfully demonstrated in an aqueous phase, with the iodophor acting as a green catalyst. mdpi.com
The development of reusable catalysts is another cornerstone of green indole synthesis. google.com Biodegradable, glycerol-based carbon sulfonic acid has been used as a recyclable solid acid catalyst for the synthesis of indolemethanes under solvent-free conditions. nih.gov Similarly, ionic liquids, particularly task-specific ionic liquids with sulfonic acid functionalities, have been employed as reusable catalysts for the synthesis of 3-substituted indoles. google.comopenmedicinalchemistryjournal.com These approaches not only reduce waste but also simplify product purification. google.com Furthermore, catalyst-free methods, where possible, represent an ideal green synthetic route. researchgate.net
Elucidation of Reactivity and Mechanistic Pathways of 1h Indole 3 Sulfonyl Chloride
Nucleophilic Substitution Dynamics
The reactivity of 1H-Indole-3-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride moiety (-SO₂Cl). This functional group readily undergoes nucleophilic substitution reactions where the chloride ion acts as a good leaving group. These transformations are fundamental to the synthesis of a wide array of indole-3-sulfonamide derivatives and related compounds. The general mechanism for these reactions is believed to be a concerted, SN2-type process at the sulfur atom. nih.gov
This compound reacts efficiently with a variety of nitrogen, oxygen, and sulfur nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and thiosulfonate esters, respectively.
Aminolysis: The reaction with primary and secondary amines is particularly well-established and represents the most common route to indole-3-sulfonamides. nih.govresearchgate.net These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. nih.gov The reaction of this compound with various amines provides a diverse range of sulfonamides, which are prevalent scaffolds in medicinal chemistry. nih.gov For example, reacting indole-3-sulfonyl chloride with amino acid esters or other complex amines allows for the construction of elaborate molecules with potential biological activity. researchgate.net
Alcoholysis and Thiolysis: In a similar fashion, alcohols and phenols (alcoholysis) react to yield sulfonate esters, while thiols (thiolysis) produce thiosulfonates. These reactions generally proceed under similar conditions to aminolysis, often requiring a base to facilitate the process. The hydrolysis of arenesulfonyl chlorides, the simplest case of alcoholysis with water, has been extensively studied to understand the underlying reaction mechanisms. researchgate.net
The table below summarizes these fundamental nucleophilic substitution reactions.
| Nucleophile Class | Reagent Example | Product Class | Product Example |
| Amines (Aminolysis) | Aniline | Sulfonamide | N-phenyl-1H-indole-3-sulfonamide |
| Piperidine | Sulfonamide | 1-(1H-indole-3-sulfonyl)piperidine | |
| Alcohols (Alcoholysis) | Methanol | Sulfonate Ester | Methyl 1H-indole-3-sulfonate |
| Phenol | Sulfonate Ester | Phenyl 1H-indole-3-sulfonate | |
| Thiols (Thiolysis) | Ethanethiol | Thiosulfonate Ester | S-Ethyl 1H-indole-3-thiosulfonate |
This table presents representative examples of nucleophilic substitution reactions.
The nucleophilic substitution reactions of this compound are highly regioselective. The attack of the nucleophile occurs exclusively at the highly electrophilic sulfur atom of the sulfonyl chloride group. While the indole (B1671886) ring itself possesses nucleophilic (at C3) and acidic (at N1) sites, these are not reactive towards common nucleophiles under the standard conditions used for substitution at the sulfonyl chloride. Alternative regioselectivities, such as functionalization at the C2 position of the indole ring, typically require different starting materials and reaction conditions, such as the direct sulfonylation of an indole with a sulfonylating agent under specific catalytic conditions. acs.org
Stereoselectivity becomes a key consideration when the reaction involves chiral reactants. Studies on analogous systems, such as sulfonimidoyl fluorides, have shown that nucleophilic substitution at the hexavalent sulfur center proceeds with inversion of configuration. acs.org This finding is consistent with a concerted SN2-like mechanism involving a trigonal bipyramidal transition state, where the nucleophile enters and the leaving group departs from opposite sides of the sulfur atom. nih.govacs.org Therefore, the reaction of this compound with a chiral amine or alcohol is expected to proceed with high stereoselectivity, yielding a single diastereomer of the corresponding sulfonamide or sulfonate ester product.
Oxidation and Reduction Chemistry of the Sulfonyl Moiety
The sulfur atom in the sulfonyl group (-SO₂) of this compound is in its highest oxidation state (S VI). Consequently, it is resistant to further oxidation. However, the moiety can undergo various reductive transformations.
Reduction to Thiols: The sulfonyl chloride group can be completely reduced to a thiol (-SH). This transformation requires potent reducing agents. Common methods for the reduction of arenesulfonyl chlorides to arylthiols include the use of reagents like triphenylphosphine (B44618) in toluene (B28343) or catalytic hydrogenation with a palladium catalyst. taylorfrancis.comresearchgate.netorganic-chemistry.org
Reductive Cleavage of Sulfonamides: The sulfonamide bond (S-N), formed via aminolysis, is notably stable. However, it can be cleaved under reductive conditions. This reaction is synthetically valuable as the sulfonyl group is often employed as a protecting group for amines. A mild and general method for the reductive cleavage of the N-S bond in secondary sulfonamides generates sulfinates and amines. chemrxiv.orgchemrxiv.org Specific methods have been developed for the reductive cleavage of indole sulfonamides, highlighting the applicability of this strategy in complex settings. strath.ac.uk Electrochemical methods can also be employed for the selective cleavage of N-S bonds in sulfonamides. acs.org
It is important to note that while the sulfonyl group is generally inert to oxidation, the indole ring itself is electron-rich and can be oxidized. Electrochemical studies on indole-based sulfonamides have shown that oxidation occurs on the indole nucleus in an irreversible, pH-dependent process, rather than at the sulfur center. nih.gov
The table below outlines key reductive pathways for this compound and its derivatives.
| Starting Material | Reagent(s) | Product Functional Group | Notes |
| This compound | Triphenylphosphine or Pd/C, H₂ | Thiol (-SH) | Direct reduction of the sulfonyl chloride. taylorfrancis.comresearchgate.net |
| N-Aryl-1H-indole-3-sulfonamide | Organic Super-Electron-Donor | Amine (-NHR) + Sulfinate (-SO₂⁻) | Reductive cleavage of the N-S bond. strath.ac.uk |
| Secondary Sulfonamide Derivative | P(III)/P(V) redox shuttle | Amine (-NHR) + Sulfinate (-SO₂⁻) | Mild, chemoselective N-S bond cleavage. chemrxiv.org |
This table provides a summary of common reductive transformations.
Advanced Coupling Reactions for Molecular Complexity
In modern organic synthesis, this compound and its derivatives serve as versatile partners in a variety of advanced, often metal-catalyzed, coupling reactions. These methods allow for the construction of complex molecular architectures.
Metal-Catalyzed Cross-Coupling:
Indium-Mediated Coupling: Aromatic sulfonyl chlorides can couple with alkyl bromides in the presence of indium metal in aqueous media to furnish the corresponding sulfones in good yields. rsc.org
Copper-Catalyzed N-Arylation: The products of aminolysis, sulfonamides, can undergo copper-catalyzed N-arylation with aryl halides. This provides a direct route to N,N-disubstituted sulfonamides, which are important pharmacophores. nih.gov
Palladium-Catalyzed Reactions: While less common as direct coupling partners, derivatives of sulfonyl chlorides can participate in palladium-catalyzed reactions. For example, heterocyclic allylsulfones, prepared from sulfonyl chlorides, can act as latent sulfinate reagents in desulfinylative cross-coupling reactions with aryl halides. acs.org
Photoredox Catalysis: A significant recent advancement involves the use of photoredox catalysis to generate sulfonyl radicals from sulfonamides. These highly reactive intermediates can participate in a range of complexity-building transformations that are otherwise difficult to achieve. nih.gov N-sulfonylimines, readily formed from primary sulfonamides, can function as effective sulfonyl radical precursors under mild, visible-light-mediated conditions. acs.org These radicals can then undergo addition to alkenes (hydrosulfonylation) or participate in three-component coupling cascades, offering a modular approach to structurally diverse sulfonamide derivatives. rsc.orgacs.org
Mechanistic Hypotheses and Validation through Experimental and Computational Techniques
The mechanism of nucleophilic substitution at the sulfonyl sulfur of arenesulfonyl chlorides has been a subject of extensive investigation, employing both experimental and computational methods.
Experimental Evidence: Kinetic studies have provided significant insight into the reaction pathway. The hydrolysis and alcoholysis of arenesulfonyl chlorides typically follow second-order kinetics, being first order in both the sulfonyl chloride and the nucleophile. researchgate.net Hammett plots, which correlate reaction rates with substituent electronic effects, show positive ρ-values for the reaction of arenesulfonyl chlorides, indicating that electron-withdrawing groups on the aryl ring accelerate the reaction by stabilizing the buildup of negative charge in the transition state. mdpi.comnih.gov This evidence strongly supports a mechanism where bond formation by the nucleophile and bond breaking of the sulfur-chloride bond are part of the rate-determining step. Kinetic solvent isotope effects and activation parameters are also consistent with a bimolecular mechanism. scispace.com
Computational Validation: Density Functional Theory (DFT) calculations have been instrumental in refining the mechanistic picture. dntb.gov.ua For the chloride-chloride exchange reaction in arenesulfonyl chlorides, computational studies reveal that the reaction proceeds via a single, synchronous SN2-type transition state with a trigonal bipyramidal geometry. mdpi.comnih.gov This concerted pathway is energetically favored over a stepwise addition-elimination mechanism that would involve a pentacoordinate sulfurane intermediate. nih.gov Computational models have also successfully rationalized subtle experimental observations, such as the counterintuitive rate acceleration observed for sulfonyl chlorides bearing bulky ortho-alkyl groups, attributing it to ground-state destabilization and favorable transition-state interactions. mdpi.commdpi.com
Pioneering Applications of 1h Indole 3 Sulfonyl Chloride Derivatives in Interdisciplinary Research
Advancements in Medicinal Chemistry and Bioactive Compound Discovery
The unique structural features of the indole (B1671886) nucleus, combined with the reactive sulfonyl chloride moiety at the 3-position, provide a fertile ground for the synthesis of diverse molecular architectures. This has enabled the exploration of their interactions with various biological targets, leading to the identification of potent enzyme inhibitors, anticancer agents, and antimicrobial compounds.
Targeting Enzyme Inhibition: A Multi-faceted Approach
Derivatives of 1H-Indole-3-sulfonyl chloride have demonstrated remarkable efficacy in inhibiting a variety of enzymes implicated in numerous diseases.
Carbonic Anhydrase Isoforms (hCA I, II, IX, XII): Indole-based sulfonamides have been extensively investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. The primary sulfonamide group acts as a crucial zinc-binding moiety within the enzyme's active site. A series of indole-3-sulfonamide-heteroaryl hybrids were synthesized and screened against hCA I, II, IX, and XII. One compound, 6l , was found to be active against all tested isoforms, with Ki values of 8.03 μM, 4.15 μM, 7.09 μM, and 4.06 μM for hCA I, II, IX, and XII, respectively nih.gov. Notably, several other derivatives exhibited high selectivity for the tumor-associated isoform hCA IX nih.gov. Further studies on indoline-5-sulfonamides, derived from a scaffold hopping approach, also revealed potent inhibitory activity against the tumor-associated CA IX and XII, with Ki values reaching as low as 132.8 nM and 41.3 nM, respectively mdpi.com.
| Compound | hCA I (Ki, μM) | hCA II (Ki, μM) | hCA IX (Ki, μM) | hCA XII (Ki, μM) |
| 6l | 8.03 | 4.15 | 7.09 | 4.06 |
α-Glucosidase and α-Amylase: In the quest for novel anti-diabetic agents, 3,3-di(indolyl)indolin-2-ones, which can be conceptually linked to indole precursors, have been synthesized and evaluated for their inhibitory effects on α-glucosidase and α-amylase. These enzymes are key players in carbohydrate digestion and absorption. One particular derivative, 1i , demonstrated a favorable profile with 67% inhibition of α-glucosidase and a lower 51% inhibition of α-amylase at a concentration of 50 μg/ml, a desirable trait to minimize gastrointestinal side effects researchgate.net. This suggests the potential of indole-based structures in the management of type 2 diabetes researchgate.net.
| Compound | α-Glucosidase % Inhibition (50 μg/ml) | α-Amylase % Inhibition (50 μg/ml) |
| 1i | 67 ± 13 | 51 ± 4 |
| Acarbose (Standard) | 19 ± 5 | 90 ± 2 |
MET Tyrosine Kinase: The MET tyrosine kinase is a crucial target in cancer therapy, and indole sulfonamides have been identified as potent inhibitors. One such derivative, SU11274, ((3Z)-N-(3-chlorophenyl)-3-((3,5-dimethyl-4-((4-methylpiperazin-1-yl)carbonyl)-1H-pyrrol-2-yl)methylene)-N-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide), has been shown to suppress hepatocellular carcinoma (HCC) cell growth by inhibiting the activation of c-Met proceedings.science.
PI5P4K: Phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) is another enzyme target where indole sulfonamides have shown promise. Pharmacological inhibition of PI5P4Kα/β has been found to disrupt cell energy metabolism, leading to the selective killing of p53-null tumor cells, highlighting a potential therapeutic strategy for specific cancer subtypes nih.gov.
Anticancer Chemotherapeutic Development: A Multi-pronged Attack
The development of anticancer agents from this compound derivatives has been a highly fruitful area of research, with compounds demonstrating efficacy through various mechanisms.
Inhibition of Tubulin Polymerization: A significant number of indole derivatives act as potent inhibitors of tubulin polymerization, a critical process in cell division, making them effective antimitotic agents. These compounds often bind to the colchicine site on tubulin. A study on new indolesulfonamides revealed submicromolar to nanomolar antiproliferative IC50 values against several human tumor cell lines nih.gov. These compounds were shown to inhibit tubulin polymerization both in vitro and in cells, leading to mitotic arrest and subsequent apoptosis nih.gov. Molecular modeling studies confirmed their binding at the colchicine site nih.gov.
Cell Cycle Perturbation: By disrupting microtubule dynamics, indole-based tubulin polymerization inhibitors cause a halt in the cell cycle, typically at the G2/M phase. This cell cycle arrest is a direct consequence of the inability of the mitotic spindle to form correctly, ultimately triggering programmed cell death. An indole chalcone derivative, ZK-CH-11d, was found to significantly suppress the proliferation of breast cancer cells by inducing cell cycle arrest at the G2/M phase nih.gov.
Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis and a major target in the treatment of hormone-dependent breast cancer. Indole sulfonamides have been developed as effective aromatase inhibitors. Phenyl and benzyl sulfonamide derivatives have demonstrated IC50 values in the low micromolar range proceedings.science. Computational studies have confirmed their stable and favorable binding to the aromatase enzyme proceedings.science. Another study highlighted an indole aryl sulfonamide with an IC50 value of 0.16 µM as a potent aromatase inhibitor nih.gov.
Induction of Apoptosis: A common downstream effect of the various anticancer mechanisms of indole sulfonamide derivatives is the induction of apoptosis, or programmed cell death. For instance, indole-3-carbinol (I3C) and its dimer 3,3′-diindolylmethane (DIM) are well-known inducers of apoptosis in various cancer cell lines mdpi.com. They achieve this by modulating multiple cellular signaling pathways, including the inhibition of pro-survival pathways mdpi.com. The inhibition of tubulin polymerization by indolesulfonamides also culminates in apoptosis nih.gov.
Antimalarial Agent Identification
The search for new and effective treatments for malaria, a disease plagued by drug resistance, has led researchers to explore the potential of indole sulfonamides. A library of 44 indole-sulfonamide derivatives was investigated for their antimalarial activity against the K1 multidrug-resistant strain of Plasmodium falciparum researchgate.netsemanticscholar.org. While monoindoles were found to be inactive, most of the bisindole and trisindole derivatives exhibited antiplasmodial activity with IC50 values in the range of 2.79–8.17 μM researchgate.netsemanticscholar.org. The most potent compound was a 4-OCH3 derivative of a non-hydroxyl-containing bisindole, with an IC50 of 2.79 μM researchgate.netsemanticscholar.org. In a separate study, adamantyl/cycloheptyl indoleamide derivatives bearing a sulfonamide pharmacophore also showed promising activity against both chloroquine-sensitive and resistant strains of P. falciparum nih.gov.
| Compound Series | Activity against P. falciparum (K1 strain) | IC50 Range (μM) | Most Potent Compound |
| Monoindoles | Inactive | - | - |
| Bisindoles and Trisindoles | Active | 2.79–8.17 | 4-OCH3 derivative of non-hydroxyl-containing bisindole (IC50 = 2.79 μM) |
| Adamantyl/cycloheptyl indoleamides with sulfonamide | Active | 1.60-2.19 (CQ-resistant strain) | - |
Exploration of Antimicrobial and Antiviral Activities
Derivatives of this compound have also been investigated for their potential to combat microbial and viral infections.
Antimicrobial Activities: A study on indolenyl sulfonamides, prepared by the condensation of indole-3-carboxaldehyde with various sulfonamides, demonstrated significant in vitro antibacterial activity against a panel of pathogenic bacteria including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa researchgate.net. Many of these compounds also displayed good antifungal activity against species such as Candida albicans and Aspergillus flavus researchgate.net. Another series of new N-substituted sulfonyl indole-3-heterocyclic derivatives also showed remarkable antibacterial activity proceedings.science.
Antiviral Activities: The indole scaffold is present in several antiviral drugs, and research into new indole-based antiviral agents is ongoing. Indole derivatives have been explored as inhibitors of HIV reverse transcriptase nih.gov. A novel series of indole alkaloid derivatives demonstrated good antiviral activity against both Dengue and Zika viruses, with EC50 values in the low micromolar range nih.govresearchgate.net. These compounds are believed to interfere with the viral replication complex nih.gov.
Structure-Activity Relationship (SAR) and Pharmacophore Elucidation in Drug Design
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. For indole-based benzenesulfonamides as carbonic anhydrase inhibitors, it was found that 3-substituted indoles generally exhibited higher activity compared to 5- or 6-substituted indoles nih.gov. The length of the amide linker also played a role, with longer linkers often leading to higher activity nih.gov. In the case of anticancer indole-sulfonamides, SAR studies have helped in identifying key structural features required for potent tubulin polymerization inhibition nih.gov.
Pharmacophore modeling, a computational approach to identify the essential three-dimensional features required for biological activity, has been applied to indole derivatives to guide the design of new inhibitors. For instance, a pharmacophore model for indole and isatin derivatives as antiamyloidogenic agents was developed to distinguish between active and inactive compounds mdpi.com. Such models are invaluable tools in virtual screening and lead optimization.
Interaction with Receptor Ligands
Molecular docking studies have been instrumental in elucidating the binding modes of indole sulfonamide derivatives with their target receptors and enzymes. For example, docking studies of indole-based benzenesulfonamides within the active site of carbonic anhydrase isoforms have provided insights into the molecular basis of their inhibitory activity and selectivity nih.gov. Similarly, molecular docking analysis of indole-based diaza-sulfonamides with the JAK-3 protein, a target in oral cancer, has helped in understanding their potential as anticancer agents nih.govresearchgate.netnih.govsemanticscholar.org. These computational studies are vital for understanding the interactions at a molecular level and for the rational design of new, more effective ligands.
Contributions to Materials Science and Optoelectronics
Derivatives of this compound are emerging as significant components in the advancement of materials science, particularly in the realm of optoelectronics. The inherent electronic properties of the indole nucleus, characterized by its electron-rich π-conjugated system, make it an attractive scaffold for the development of new functional materials. The sulfonyl chloride group at the 3-position provides a versatile handle for synthetic modification, allowing chemists to systematically tune the optical and electronic characteristics of the indole core to suit specific applications in organic semiconductors, electronic devices, and light-responsive systems.
Design of Organic Semiconductors and n-type Materials
Organic semiconductors are the cornerstone of next-generation flexible electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). wikipedia.orgfrontiersin.org An OFET is a type of transistor that utilizes an organic semiconductor material in its channel to control the flow of electrical current. youtube.com The performance of these devices is critically dependent on the charge carrier mobility of the organic semiconductor layer. While many organic materials are efficient at transporting positive charges (p-type), the development of stable and high-performance negative charge (electron) transporting materials (n-type) remains a significant challenge.
The indole scaffold has shown considerable promise in this area. For instance, novel semiconductors based on an isoindigo (II) core, an indole-derived structure, have been synthesized and characterized. mdpi.com These materials exhibit unipolar n-type behavior in OFETs, with electron mobilities measured in the range of 10⁻³ to 10⁻⁴ cm²/V·s. mdpi.com The design of these molecules often involves a donor-acceptor-donor (D-A-D) architecture, where the electron-deficient isoindigo core is flanked by electron-donating units to modulate the frontier molecular orbital (HOMO/LUMO) energy levels.
This compound serves as a key precursor for introducing a strong electron-withdrawing sulfonyl group, which can significantly lower the LUMO energy level of the indole system. This is a critical strategy for designing n-type materials, as a lower LUMO level facilitates the injection and transport of electrons. By reacting this compound with various amines or alcohols, a diverse library of sulfonamides and sulfonate esters can be created. This derivatization allows for the fine-tuning of electronic properties and can also be used to control solid-state packing and morphology, which are crucial for efficient charge transport in thin films.
Development of Organic Electronic and Photonic Devices
The functional materials derived from this compound are integral to the fabrication of various organic electronic and photonic devices. These devices leverage the tailored electronic properties of indole derivatives to manipulate charge and light. Applications range from organic light-emitting diodes (OLEDs) to photodetectors and sensors. mdpi.comacs.org
In the context of OLEDs, for example, materials must possess not only appropriate energy levels for charge injection and transport but also high photoluminescence quantum yields in the solid state. Indole derivatives can be designed to act as host materials or emitters. The sulfonyl group can be functionalized with bulky side chains to prevent aggregation-caused quenching (ACQ) of light emission, a common problem in organic emitters. Furthermore, the incorporation of indole sulfonamide moieties into polymer backbones is a strategy for creating solution-processable materials for large-area, low-cost device fabrication via techniques like inkjet printing. nih.gov
Engineering of Organic Photoactuators and Photoswitches
Molecular photoswitches are molecules that can be reversibly isomerized between two or more stable states upon irradiation with light of specific wavelengths. This property allows for the remote control of molecular-level motion, making them key components in the development of photoactuators, molecular machines, and smart materials. Indole and its derivatives have been identified as privileged structures for the core of such photoresponsive systems.
A notable class of indole-based photoswitches are arylazoindoles. By introducing an azo group (–N=N–) linked to the indole core, researchers have created molecules that undergo efficient trans-cis isomerization under UV or visible light. The electronic nature of the indole ring, which can be modulated by substituents, plays a crucial role in determining the photochemical properties of the switch, such as the absorption wavelengths, the photostationary state (PSS) proportions, and the thermal half-life of the metastable isomer.
For example, a series of pyrazolyazoindole photoswitches were designed where the indole nitrogen was modified with different substituents. These modifications, enabled by the versatile chemistry of the indole scaffold, had a profound impact on the photoswitching behavior. The thermal half-lives of the cis-isomers, a critical parameter for applications requiring thermal stability, could be tuned from hours to over a week (231 hours) simply by changing the substituent on the indole nitrogen. This tunability is essential for tailoring the material to specific applications, from fast-response actuators to long-term information storage.
| Compound (Substituent at Indole N¹) | λ (trans → cis) (nm) | PSS (cis %) | λ (cis → trans) (nm) | Thermal Half-life (t₁/₂) (hours) | Reference |
|---|---|---|---|---|---|
| Methyl | 365 | 81 | 450 | 6.0 | cbijournal.comnih.gov |
| Ethyl | 365 | 84 | 450 | 23.1 | cbijournal.comnih.gov |
| Isopropyl | 365 | 92 | 450 | 231.0 | cbijournal.comnih.gov |
| Acetyl | 365 | 89 | 450 | 16.8 | cbijournal.comnih.gov |
Versatile Building Blocks in Complex Organic Synthesis
Beyond its applications in materials science, this compound is a powerful and versatile building block for the synthesis of complex organic molecules. Its reactivity allows for the introduction of the indole scaffold into larger structures and for the subsequent functionalization of the indole ring itself, leading to molecules with significant biological or structural complexity.
Precursors for Diverse Sulfonamide and Functionalized Indole Scaffolds
The sulfonyl chloride functional group is highly reactive towards nucleophiles, particularly primary and secondary amines, leading to the formation of stable sulfonamide linkages. researchgate.net This reaction is a cornerstone of medicinal chemistry and provides a straightforward method for synthesizing a vast array of indole-3-sulfonamide derivatives. These compounds are of significant interest as they combine the pharmacologically relevant indole core with the sulfonamide moiety, a well-known pharmacophore present in numerous approved drugs.
Furthermore, the sulfonyl group at the C3 position of the indole ring exhibits a dual reactivity that has been cleverly exploited in organic synthesis. While it can form stable sulfonamides, the arenesulfonyl group can also act as an excellent leaving group under basic conditions. This elimination of arenesulfinic acid generates a highly reactive alkylideneindolenine intermediate (a vinylogous imine). This intermediate is an electrophile and readily undergoes conjugate addition with a wide range of nucleophiles. This strategy provides a powerful and mild alternative to classical Friedel-Crafts reactions for the C3-alkylation and functionalization of indoles. Various nucleophiles, including malonates, nitroalkanes, and organometallic reagents, can be added to the C3 position with high efficiency, providing access to a diverse range of 3-substituted indole derivatives.
Construction of Macrocyclic and Polycyclic Heterocyclic Systems
The construction of complex, multi-ring systems is a central goal of organic synthesis, often aimed at replicating the structures of natural products or creating novel molecular architectures. Derivatives of this compound are valuable precursors for both macrocyclic and polycyclic heterocyclic systems.
In macrocycle synthesis, sulfonyl chlorides can be used to introduce linking groups that facilitate ring closure. For example, a sulfonyl chloride can be used to create a vinyl sulfonamide moiety within a linear peptide precursor. nih.gov The vinyl sulfonamide can then act as a Michael acceptor for an intramolecular reaction with a nucleophilic side chain, such as the thiol group of a cysteine residue, to effect macrocyclization. nih.gov
For the construction of polycyclic systems, indole sulfonamides can undergo various intramolecular cyclization reactions. These reactions often involve the formation of a new ring fused to the indole core. For instance, iodine-mediated radical cyclization of N-alkenyl indole sulfonamides has been shown to produce complex N-heterocyclic derivatives, including spirocyclic systems. Similarly, photochemical methods can be employed to induce cyclization. Irradiation of appropriately substituted indole derivatives can trigger intramolecular carbon-carbon or carbon-heteroatom bond formation, leading to the synthesis of fused polycyclic aromatic systems like benzo[a]carbazoles from 3-styryl indoles. These strategies highlight the utility of the indole sulfonamide scaffold in providing a rigid and reactive framework for the assembly of intricate three-dimensional structures.
Advanced Characterization and Analytical Methodologies for Research on 1h Indole 3 Sulfonyl Chloride
High-Resolution Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are fundamental to verifying the identity and purity of 1H-Indole-3-sulfonyl chloride. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide a detailed fingerprint of its atomic and electronic structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. It provides precise information about the chemical environment, connectivity, and spatial relationships of the hydrogen and carbon atoms within the molecule.
¹H NMR: The proton NMR spectrum of the indole (B1671886) ring system is highly characteristic. The protons on the benzene (B151609) portion of the indole typically appear as complex multiplets in the aromatic region (approximately 7.0-8.0 ppm). The protons of the pyrrole (B145914) ring, particularly H2, are significantly influenced by the electron-withdrawing sulfonyl chloride group at the C3 position. The N-H proton of the indole ring generally appears as a broad singlet at a downfield chemical shift (>8.0 ppm), the exact position being sensitive to solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atom directly attached to the sulfonyl chloride group (C3) is expected to be significantly deshielded. The other carbon atoms of the indole ring will have characteristic shifts that can be assigned with the help of 2D NMR experiments and comparison with related indole derivatives.
2D Correlation Experiments: Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed for unambiguous signal assignment.
COSY experiments establish proton-proton coupling networks, helping to identify adjacent protons, for instance, within the benzene ring of the indole structure. libretexts.orglibretexts.org
HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.
Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the entire molecular framework, including the position of the sulfonyl chloride group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N1-H | > 8.0 (broad s) | - |
| C2-H | ~7.5-7.8 (s) | ~125-130 |
| C3 | - | ~115-120 |
| C3a | - | ~128-132 |
| C4-H | ~7.6-7.9 (d) | ~120-125 |
| C5-H | ~7.1-7.4 (t) | ~122-126 |
| C6-H | ~7.1-7.4 (t) | ~120-124 |
| C7-H | ~7.5-7.8 (d) | ~110-115 |
| C7a | - | ~135-138 |
Note: Predicted values are based on typical chemical shifts for indole derivatives and the electronic effects of the sulfonyl chloride group. Actual values may vary depending on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. pnnl.gov For this compound (C₈H₆ClNO₂S), HRMS can measure the mass of the molecular ion to within a few parts per million (ppm) of its theoretical value.
The exact mass of C₈H₆ClNO₂S is calculated to be 214.9808 Da. nih.gov Techniques like Electrospray Ionization (ESI) are commonly used for indole derivatives, allowing for the detection of the molecular ion, often as a protonated species [M+H]⁺. nih.gov The high mass accuracy of HRMS allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass. Furthermore, the characteristic isotopic pattern resulting from the presence of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S and ³⁴S) provides an additional layer of confirmation for the assigned structure.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. acdlabs.com The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl chloride and indole moieties. The sulfonyl chloride group (SO₂Cl) gives rise to two very strong and distinct stretching bands. acdlabs.com
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Indole) | Stretching | 3400-3300 | Medium |
| C-H (Aromatic) | Stretching | 3100-3000 | Medium-Weak |
| S=O (Sulfonyl Chloride) | Asymmetric Stretching | 1385-1365 | Strong |
| S=O (Sulfonyl Chloride) | Symmetric Stretching | 1180-1160 | Strong |
| C=C (Aromatic) | Stretching | 1600-1450 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indole ring system is a chromophore that absorbs UV light. The UV-Vis spectrum of indole itself typically shows two main absorption bands around 220 nm and 280 nm, corresponding to π→π* transitions. nist.gov The introduction of the sulfonyl chloride group at the C3 position is expected to cause a shift in the position and intensity of these absorption maxima (a bathochromic or hypsochromic shift) due to its influence on the electronic structure of the indole chromophore.
Solid-State Structural Analysis: X-ray Crystallography
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine precise bond lengths, bond angles, and torsional angles. This provides unequivocal proof of the molecular connectivity and conformation.
While the specific crystal structure of the parent this compound is not widely reported, analysis of closely related N-substituted phenylsulfonyl indole derivatives reveals key structural features. nih.govnih.gov These studies show that the indole ring system is essentially planar, and the geometry around the sulfur atom is tetrahedral. A crucial conformational feature is the relative orientation of the indole ring and the sulfonyl group.
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. Understanding these packing arrangements is crucial as they are governed by non-covalent intermolecular interactions.
Hirshfeld Surface Analysis: This computational method is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.goviucr.org It maps the regions of close contact between adjacent molecules, providing insights into interactions such as:
Hydrogen Bonding: The indole N-H group can act as a hydrogen bond donor, potentially interacting with the oxygen atoms of the sulfonyl group of a neighboring molecule.
π–π Stacking: The planar aromatic indole rings can engage in stacking interactions, which are significant in stabilizing the crystal structure. nih.govnih.gov
C-H···π Interactions: Hydrogen atoms attached to carbon can interact with the electron-rich π-systems of the indole rings.
Hirshfeld analysis of related indole sulfonamides has shown that interactions like π-π stacking and various weak hydrogen bonds (C-H···O, C-H···π) are dominant forces in the crystal packing. nih.gov These analyses provide a detailed picture of the supramolecular assembly of the compound in the solid state.
Electrochemical Characterization: Cyclic Voltammetry and Square Wave Voltammetry
Electrochemical techniques such as Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) are used to study the redox properties of molecules. sciepub.com The indole nucleus is known to be electroactive and can be readily oxidized. nih.govresearchgate.net
By applying a varying potential to an electrode in a solution containing this compound, CV can determine its oxidation potential. This process typically involves the irreversible oxidation of the indole ring. nih.govresearchgate.net The potential at which this oxidation occurs provides valuable information about the electron-donating ability of the molecule. The presence of the electron-withdrawing sulfonyl chloride group at the C3-position is expected to make the indole ring more difficult to oxidize, resulting in a higher oxidation potential compared to unsubstituted indole.
Studies on various indole sulfonamide derivatives have demonstrated that the oxidation potential is sensitive to the nature and position of substituents on the indole ring and the aryl sulfonyl moiety. nih.govresearchgate.net These voltammetric studies provide fundamental insights into the electronic structure and help in understanding the potential involvement of the molecule in electron transfer processes.
Chromatographic Separations and Purity Assessment for Research Samples
The purity of this compound is crucial for its application in research and synthesis, as impurities can lead to undesirable side reactions and affect the yield and purity of the final products. Chromatographic techniques are indispensable for both the purification of the compound after synthesis and the subsequent assessment of its purity. The principal methods applicable include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC).
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of compounds. For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) would be the most common approach. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.
A typical HPLC method for the purity assessment of a research sample of this compound would involve a C18 column as the stationary phase. The mobile phase would likely be a gradient mixture of an aqueous component (such as water with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would be effective in separating the target compound from both more polar and less polar impurities. Detection is typically carried out using a UV detector, as the indole ring system of the molecule has strong UV absorbance.
Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
The purity of the sample would be determined by integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography (GC)
Gas chromatography is another powerful separation technique, particularly for volatile and thermally stable compounds. Due to the relatively high molecular weight and potential for thermal degradation of this compound, its direct analysis by GC might be challenging. Sulfonyl chlorides can be prone to decomposition at the high temperatures of the GC injector and column.
However, if the compound is sufficiently stable, a high-temperature capillary GC column with a nonpolar or medium-polarity stationary phase (e.g., a polysiloxane-based phase) could be used. The use of a mass spectrometer (MS) as a detector (GC-MS) would be highly advantageous, as it would not only provide information on the purity of the compound but also confirm its identity through its mass spectrum and fragmentation pattern.
To overcome issues of thermal lability, derivatization could be employed. For example, the sulfonyl chloride could be converted to a more stable and volatile derivative, such as a sulfonamide or a sulfonate ester, prior to GC analysis.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a simple, rapid, and cost-effective method for monitoring the progress of reactions and for preliminary purity assessment. For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase, with a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol).
The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. The position of the compound on the developed TLC plate is characterized by its retention factor (R_f) value. Visualization can be achieved under UV light (254 nm), where the indole ring will quench the fluorescence of the indicator in the silica gel plate, appearing as a dark spot. Specific staining reagents that react with the indole nucleus can also be used for visualization.
The following table provides examples of mobile phase systems that could be suitable for the TLC analysis of this compound on a silica gel plate.
Table 2: Potential TLC Mobile Phase Systems for this compound
| Mobile Phase System (v/v) | Purpose |
|---|---|
| Hexane / Ethyl Acetate (3:1) | Separation from nonpolar impurities |
| Dichloromethane / Methanol (95:5) | General purity assessment |
The presence of multiple spots on the TLC plate would indicate the presence of impurities. TLC can also be used to guide the development of column chromatography methods for the preparative purification of the compound.
Computational Chemistry and Cheminformatics in 1h Indole 3 Sulfonyl Chloride Research
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of 1H-indole-3-sulfonyl chloride, QSAR studies are instrumental in predicting their therapeutic potential and guiding the synthesis of more potent analogues.
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By developing robust QSAR models, researchers can screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and experimental testing, saving considerable time and resources.
In a typical QSAR study involving indole (B1671886) derivatives, a dataset of compounds with known biological activities (e.g., IC50 values) is collected. nih.govnih.gov Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are then calculated. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, or quantum-chemical.
The next step involves selecting the most relevant descriptors that correlate with the observed biological activity. This is often achieved using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. mdpi.com The final QSAR model is a mathematical equation that can be used to predict the activity of new, untested compounds based on their calculated descriptors. mdpi.com A recent study on indole-based sulfonylhydrazones utilized QSAR analysis to identify key structural features that enhance cytotoxic activity against breast cancer cells, finding that specific substituents on the indole and phenyl rings were crucial for potency. nih.gov
Table 1: Key Parameters in QSAR Model Development for Indole Derivatives
| Parameter | Description | Example from Research |
|---|---|---|
| Training Set | A subset of compounds used to build the QSAR model. | 70-80% of the total dataset of indole derivatives with known IC50 values. mdpi.com |
| Test Set | A subset of compounds used to validate the predictive power of the QSAR model. | The remaining 20-30% of the dataset, not used in model training. mdpi.com |
| Molecular Descriptors | Numerical values that characterize the properties of a molecule. | Topological volume, lipophilicity, van der Waals surface area, partial charges. mdpi.commdpi.com |
| Statistical Method | Algorithm used to correlate descriptors with biological activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). |
| Validation Metrics | Statistical parameters used to assess the quality and predictability of the model. | Coefficient of determination (R²), Cross-validated R² (q²), Predictive R² (R²pred). mdpi.com |
This table is interactive. Click on the headers to sort.
Molecular Docking Studies for Ligand-Protein Interaction Profiling
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the mechanism of action of this compound derivatives at a molecular level. By simulating the interaction between the indole-based ligand and its biological target, researchers can elucidate key binding features and rationalize observed structure-activity relationships.
The process involves placing the ligand in the binding site of the protein and calculating the binding affinity or scoring function for different conformations. The results provide insights into the binding mode, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex. For instance, docking studies on 1-(benzenesulfonyl)-2-methyl-1H-indole-3-carbaldehyde helped to ascertain its binding mode and efficiency with target proteins of S. aureus and N. meningitidis. researchgate.net
These studies are invaluable for:
Hit Identification: Screening large compound libraries to identify potential binders for a specific protein target.
Lead Optimization: Guiding the modification of a lead compound to enhance its binding affinity and selectivity.
Mechanism of Action Studies: Visualizing how a drug molecule interacts with its target, which can help explain its biological effects.
Docking studies on various sulfonamide derivatives, a class to which this compound belongs, have consistently demonstrated favorable binding affinities toward potential drug targets like carbonic anhydrase. nih.gov The binding affinities, often expressed in kcal/mol, indicate the stability of the ligand-receptor complex, with more negative values suggesting stronger binding. nih.gov
Table 2: Representative Molecular Docking Results for Indole Sulfonamide Derivatives
| Compound Type | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| N-substituted Sulfonamides | Carbonic anhydrase (1AZM) | -6.8 to -8.2 | Not specified nih.gov |
| Indole-3-carboxylic acid conjugates | DNA gyrase | Not specified | Not specified rsc.org |
| N-arylsulfonyl-indole-2-carboxamides | Fructose-1,6-bisphosphatase | Not specified | Met18, Gly21, Gly26, Leu30, Thr31 mdpi.com |
This table is interactive. Users can filter by protein target or sort by binding affinity.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for predicting the geometric, electronic, and spectroscopic properties of this compound and its derivatives.
DFT calculations can provide valuable information about:
Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles with high accuracy, which can be compared with experimental data from X-ray crystallography. nih.gov
Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and electrostatic potential. These properties are crucial for understanding a molecule's reactivity and intermolecular interactions.
Spectroscopic Properties: Simulating vibrational frequencies (FT-IR) and electronic transitions (UV-Visible), which aids in the interpretation of experimental spectra. researchgate.net
Reaction Mechanisms: Investigating the energy barriers and transition states of chemical reactions, providing insights into reaction pathways and regioselectivity.
For example, DFT studies on 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde have been used to investigate its rotational conformers and the energy barrier associated with rotation around the S-N bond. nih.gov In another study, DFT calculations were performed on cyano(phenylsulfonyl)indoles to analyze their frontier molecular orbitals and compare them with experimental UV-visible absorption data. mdpi.com
Table 3: DFT-Calculated Properties for Phenylsulfonyl Indole Derivatives
| Property | Description | Typical Findings |
|---|---|---|
| Dihedral Angle (Indole-Phenylsulfonyl) | The angle between the planes of the indole ring and the phenylsulfonyl group. | Often found to be nearly perpendicular, ranging from 75° to 89°. mdpi.com |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Indicates the chemical reactivity and kinetic stability of the molecule. |
| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations. | Used to assign peaks in experimental IR and Raman spectra. researchgate.net |
| Rotational Barrier (S-N bond) | The energy required to rotate around the sulfur-nitrogen bond. | Calculated to be in the range of 2.5–5.5 kcal/mol for 1-(arylsulfonyl)indole molecules. nih.gov |
This table is interactive. Click on a property to see a brief explanation.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static picture of ligand-protein interactions, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the protein, as well as the stability of their complex.
For derivatives of this compound, MD simulations are used to:
Assess Binding Stability: To validate the binding poses obtained from molecular docking and assess the stability of the ligand-protein complex over a period of time (typically nanoseconds).
Analyze Conformational Changes: To observe how the ligand and protein adapt to each other upon binding, including changes in side-chain orientations and loop movements.
Calculate Binding Free Energies: To obtain a more accurate estimation of the binding affinity by considering the dynamic nature of the system and the effects of solvent.
A study on N-arylsulfonyl-indole-2-carboxamide derivatives as fructose-1,6-bisphosphatase inhibitors employed MD simulations to confirm that the screened compounds could bind stably with the enzyme in a dynamic environment, similar to its natural ligand. mdpi.com Similarly, MD simulations were used to investigate the conformational flexibilities of dipeptide derivatives containing indole-3-carboxylic acid when bound to DNA gyrase. rsc.org These simulations provide a more realistic representation of the biological system and can reveal important dynamic interactions that are missed in static docking studies.
Application of Artificial Intelligence and Machine Learning in Indole Derivative Design and Synthesis
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of drug discovery. mdpi.comnih.gov These technologies can analyze vast and complex datasets to identify patterns and make predictions, thereby accelerating the design and synthesis of novel therapeutic agents. researchgate.net
In the context of indole derivatives, AI and ML are being applied in several ways:
De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can design novel molecular structures with desired properties (e.g., high predicted activity and low toxicity). acs.org These models learn from large databases of known molecules to generate new indole derivatives that have never been synthesized before.
Predictive Modeling: As an extension of traditional QSAR, ML algorithms like deep neural networks (DNNs), random forests, and support vector machines (SVMs) are used to build more accurate predictive models for biological activity, ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, and physicochemical characteristics. mdpi.comnih.gov
Synthesis Prediction: AI tools are being developed to predict viable synthetic routes for novel compounds. By analyzing reaction databases, these tools can suggest optimal reaction conditions and starting materials, facilitating the synthesis of newly designed indole derivatives.
Image Analysis and High-Throughput Screening: AI can be used to analyze data from high-throughput screening assays, helping to identify hit compounds more efficiently.
The integration of AI and ML into the drug discovery pipeline holds immense promise for the development of new drugs based on the this compound scaffold. nih.gov By combining predictive modeling with generative design and synthesis planning, these technologies can significantly reduce the time and cost associated with bringing a new drug to market. researchgate.net
Prospective Research Directions and Emerging Paradigms for 1h Indole 3 Sulfonyl Chloride
Development of Novel and Highly Efficient Catalytic Systems
The synthesis of 1H-indole-3-sulfonyl chloride and its subsequent conversion to sulfonamides often rely on traditional methods that can be harsh and lack efficiency. A significant future direction lies in the development of innovative catalytic systems to streamline these processes. Researchers are exploring the use of transition-metal catalysts, such as copper(I) iodide, which has been shown to facilitate the chemoselective sulfonylation of indoles with aryl sulfonyl chlorides under mild conditions without the need for protecting the indole's NH group. tandfonline.com
Future efforts will likely focus on:
Discovering new metal-based catalysts: Exploring catalysts beyond copper, such as palladium, rhodium, or gold, could offer alternative reaction pathways with improved yields and selectivity. acs.org
Organocatalysis: The use of metal-free organic catalysts presents a more sustainable and cost-effective approach.
Photoredox catalysis: Light-mediated reactions could provide highly controlled and efficient methods for sulfonylation.
These advancements aim to create more sustainable, atom-economical, and scalable synthetic routes to indole-3-sulfonamides.
Expansion of Therapeutic Targets and Disease Applications
Derivatives of this compound, particularly indole-3-sulfonamides, have demonstrated a remarkable breadth of biological activities. researchgate.net A major area of future research is the systematic exploration and expansion of their therapeutic applications. Current research has identified their potential as anticancer, antimalarial, and antimicrobial agents. nih.govacs.org
Prospective therapeutic areas for investigation include:
Neurodegenerative Diseases: Given the prevalence of the indole (B1671886) scaffold in neuroactive compounds, exploring the potential of indole-3-sulfonamides to modulate targets associated with Alzheimer's or Parkinson's disease is a logical next step.
Metabolic Disorders: Investigating the effect of these compounds on enzymes and receptors involved in metabolic pathways could uncover new treatments for conditions like diabetes and obesity.
Inflammatory Conditions: Many inflammatory processes are mediated by signaling pathways that could be targeted by novel indole-3-sulfonamide inhibitors. nih.gov
The following table summarizes some of the investigated therapeutic applications of indole-sulfonamide derivatives.
| Disease Area | Target/Activity | Representative Cell Lines/Strains | Reference |
| Cancer | Cytotoxic Activity | HuCCA-1, HepG2, A549, MOLT-3 | acs.org |
| Malaria | Antimalarial Effect | Plasmodium falciparum (K1, multidrug-resistant strain) | nih.gov |
| Inflammation | CysLT1 Antagonist | Not applicable | nih.gov |
Innovation in Tailored Materials for Advanced Technologies
While the primary focus has been on biomedical applications, the unique electronic and photophysical properties of the indole nucleus suggest that this compound could be a valuable precursor for advanced materials. rsc.org The incorporation of the sulfonyl chloride group provides a reactive handle for polymerization and functionalization.
Emerging research directions in this area include:
Organic Electronics: Synthesizing conductive polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The indole moiety can contribute to the material's charge transport properties. researchgate.net
Fluorescent Sensors: Designing materials that exhibit changes in their fluorescence properties in the presence of specific analytes, such as metal ions or biologically important molecules. Polymers containing sulfonyl units have been shown to be good blue-light emitters. rsc.org
High-Performance Polymers: Developing new indole-based polyesters and other polymers with superior thermal stability and mechanical properties for specialized applications. nih.gov
Integration of Automated Synthesis and High-Throughput Screening in Discovery Workflows
The discovery of new bioactive molecules and functional materials can be significantly accelerated by modern automation and screening technologies. Applying these to the chemistry of this compound is a promising avenue for future research.
Key paradigms include:
Automated Flow Synthesis: Implementing continuous flow chemistry platforms for the synthesis of libraries of indole-3-sulfonamide derivatives. acs.orgacs.org This approach allows for rapid reaction optimization, improved safety, and facile scalability. mdpi.com
High-Throughput Screening (HTS): Screening large libraries of compounds derived from this compound against a wide range of biological targets or for specific material properties. drugtargetreview.com HTS is a cornerstone of modern drug discovery and can rapidly identify "hit" compounds for further development. nih.govnih.gov
The integration of these technologies will enable a more systematic and efficient exploration of the vast chemical space accessible from this compound.
Advanced Hybrid Experimental-Computational Approaches in Chemical Biology
The synergy between experimental and computational methods is transforming chemical biology and drug discovery. nih.gov For this compound and its derivatives, these hybrid approaches can provide deep mechanistic insights and guide the design of new molecules with desired properties.
Future research will increasingly rely on:
Molecular Docking and Dynamics Simulations: Predicting the binding modes and affinities of indole-3-sulfonamides to their biological targets, helping to elucidate their mechanism of action and guide the design of more potent and selective inhibitors. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate the chemical structures of compounds with their biological activities. nih.gov These models can be used to virtually screen new derivatives and prioritize them for synthesis.
Quantum Chemical Calculations: Investigating the electronic structure and reactivity of this compound and its derivatives to understand reaction mechanisms and predict properties. nih.gov
These computational tools, when used in close concert with experimental validation, will accelerate the discovery and optimization of new molecules for a wide range of applications. indexcopernicus.com
Q & A
Q. What are the recommended safety protocols for handling 1H-Indole-3-sulfonyl chloride in laboratory settings?
- Methodological Answer : this compound is corrosive and requires stringent safety measures. Use tightly sealed goggles and impermeable gloves, though specific glove material recommendations depend on manufacturer testing due to variability in penetration resistance . Work in a fume hood to avoid inhalation, and ensure immediate access to emergency showers/eye wash stations. Lab coats and closed-toe shoes are mandatory. Safety protocols align with OSHA HCS and EC Regulation standards for sulfonyl chlorides .
Q. How is this compound typically synthesized, and what are its key intermediates?
- Methodological Answer : The compound is synthesized via sulfonation of indole derivatives using chlorosulfonic acid or sulfuryl chloride. A common route involves reacting indole with sulfuryl chloride (SOCl) under controlled anhydrous conditions at 0–5°C to prevent over-sulfonation. Key intermediates include 3-indole sulfonic acid, which is subsequently treated with PCl or thionyl chloride to yield the sulfonyl chloride . Purification is achieved via recrystallization in non-polar solvents (e.g., hexane) or column chromatography.
Q. What analytical techniques are used to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm structure and purity (e.g., aromatic proton shifts at δ 7.2–8.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 215.98).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>97% typical for research-grade material).
- InChI Key : Cross-reference with PubChem (e.g., SSINZHMPWHVPHC-UHFFFAOYSA-N) for database consistency .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reactivity of this compound under varying pH conditions?
- Methodological Answer : Contradictory reports on reactivity (e.g., hydrolysis rates in acidic vs. alkaline media) require controlled replication studies. For example:
Prepare buffered solutions (pH 2–12) and monitor hydrolysis via UV-Vis spectroscopy at 280 nm.
Compare kinetic data (e.g., rate constants) with literature values, ensuring temperature and solvent consistency.
Use LC-MS to identify side products (e.g., sulfonic acids or dimerization byproducts).
Discrepancies often arise from trace moisture or impurities; thus, rigorous drying of solvents and substrates is critical .
Q. What strategies optimize the stability of this compound for long-term storage?
- Methodological Answer : Stability is pH- and moisture-sensitive. Recommended practices:
- Storage Conditions : Keep under inert gas (Ar/N) at –20°C in amber glass vials with desiccants (e.g., molecular sieves).
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze purity via HPLC.
- Formulation : Stabilize in dry aprotic solvents (e.g., dichloromethane) with 1% triethylamine to scavenge HCl .
Q. How can computational chemistry aid in predicting reaction pathways for this compound in novel syntheses?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic substitution sites and transition states. Steps:
Optimize geometries of reactants and intermediates.
Calculate Fukui indices to identify nucleophilic/electrophilic hotspots on the indole ring.
Simulate reaction trajectories (e.g., sulfonation vs. ring chlorination) using Gaussian or ORCA software.
Validate predictions with experimental kinetic isotope effects (KIEs) .
Data Contradiction and Experimental Design
Q. How should researchers address conflicting literature data on the catalytic efficiency of this compound in peptide coupling?
- Methodological Answer : Contradictions may arise from catalyst loading or solvent polarity. Design a meta-analysis:
Compile literature data into a table (Table 1) comparing yields, solvents, and catalysts.
Perform multivariate regression to identify statistically significant variables.
Replicate high-discrepancy experiments under standardized conditions (e.g., DMF vs. THF, 1 eq. DMAP).
Report confidence intervals and effect sizes to quantify variability .
Table 1 : Comparative Analysis of Coupling Reactions
| Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| DMF | DMAP | 85 | |
| THF | None | 62 | |
| CHCl | HOBt | 78 |
Q. What experimental controls are critical when studying the mutagenic potential of this compound derivatives?
- Methodological Answer : To mitigate false positives/negatives in Ames tests:
Include positive controls (e.g., sodium azide for base-pair mutations).
Use S9 liver homogenate to simulate metabolic activation.
Test stability of derivatives in assay media via LC-MS to rule out decomposition artifacts.
Document protocols per OECD Guidelines 471 and cross-validate with cytotoxicity assays (MTT) .
Synthesis and Application Challenges
Q. Why does this compound exhibit variable regioselectivity in heterocyclic functionalization?
- Methodological Answer : Steric and electronic factors govern regioselectivity. For example:
Q. How can researchers mitigate byproduct formation during sulfonamide synthesis using this compound?
- Methodological Answer :
Common byproducts (e.g., sulfonic acids) arise from hydrolysis. Mitigation strategies:
Pre-dry amines with molecular sieves.
Use Schlenk techniques to exclude moisture.
Add scavengers (e.g., polymer-bound sulfonic acid resins) to quench excess reagent.
Monitor reaction progress via in-situ IR (S=O stretch at 1360 cm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
